molecular formula C8H20Cl2N2O2 B2771843 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride CAS No. 67435-43-2

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Cat. No. B2771843
CAS RN: 67435-43-2
M. Wt: 247.16
InChI Key: ZDWMZIWWYSLIQL-UHFFFAOYSA-N
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Description

1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the CAS Number: 67435-43-2. It has a molecular weight of 247.16 . The compound is typically stored at room temperature and appears as an oil .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has led to the development of new methods for synthesizing compounds similar to 1-Aminooxy-3-piperidin-1-ylpropan-2-ol. For example, Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry (Smaliy et al., 2011).

Pharmaceutical Development

  • Drug Synthesis : Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing the compound's utility in pharmaceutical manufacturing (Cann et al., 2012).
  • Antidepressant Research : Takeuchi et al. (2003) discovered a series of 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating potential applications in antidepressant drug development (Takeuchi et al., 2003).

Biochemical Studies

  • Glycosidase Inhibitors : Baumann et al. (2008) synthesized polyhydroxylated indolizidines, potential glycosidase inhibitors, using a process involving the formation of a piperidine ring, which is structurally similar to 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (Baumann et al., 2008).
  • Inhibitory Neurotransmitter Analogs : Kehler et al. (1998) synthesized analogs of the GABAA agonist piperidin-4-ylcarboxylic acid, highlighting the compound's relevance in neurotransmitter research (Kehler et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWFYSXHFZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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